molecular formula C8H8AsNO3 B12799461 2-(p-Arsenosophenoxy)acetamide CAS No. 5425-08-1

2-(p-Arsenosophenoxy)acetamide

Katalognummer: B12799461
CAS-Nummer: 5425-08-1
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: PCGBYXMWIFYHLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(p-Arsenosophenoxy)acetamide is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a phenoxy group and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Arsenosophenoxy)acetamide typically involves the reaction of p-arsenosophenol with chloroacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of arsenic compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(p-Arsenosophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The arsenic atom can be oxidized to form arsenate derivatives.

    Reduction: The compound can be reduced to form arsenite derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Arsenate derivatives.

    Reduction: Arsenite derivatives.

    Substitution: Various substituted phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

2-(p-Arsenosophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the toxic nature of arsenic.

    Medicine: Explored for its potential use in chemotherapy for certain types of cancer.

    Industry: Utilized in the production of specialized materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(p-Arsenosophenoxy)acetamide involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death, making it a potential candidate for antimicrobial and anticancer applications.

Vergleich Mit ähnlichen Verbindungen

    Phenoxyacetamide: Lacks the arsenic atom, making it less toxic but also less effective in certain applications.

    Arsenosophenol: Contains the arsenic atom but lacks the acetamide moiety, resulting in different chemical properties.

Uniqueness: 2-(p-Arsenosophenoxy)acetamide is unique due to the combination of the phenoxy group, arsenic atom, and acetamide moiety. This combination imparts specific chemical reactivity and biological activity that is not observed in similar compounds.

Eigenschaften

CAS-Nummer

5425-08-1

Molekularformel

C8H8AsNO3

Molekulargewicht

241.08 g/mol

IUPAC-Name

2-(4-arsorosophenoxy)acetamide

InChI

InChI=1S/C8H8AsNO3/c10-8(11)5-13-7-3-1-6(9-12)2-4-7/h1-4H,5H2,(H2,10,11)

InChI-Schlüssel

PCGBYXMWIFYHLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)N)[As]=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.